N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Catalog No.
S12984625
CAS No.
M.F
C13H17ClN2O3
M. Wt
284.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin...

Product Name

N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

IUPAC Name

N-pyrrolidin-3-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

InChI

InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H

InChI Key

FJGDKTJVGAATQS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl

N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a chemical compound characterized by its complex structure, which includes a pyrrolidine ring and a benzo[b][1,4]dioxine moiety. Its molecular formula is C₁₃H₁₇ClN₂O₃, and it has a molecular weight of approximately 284.74 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its solubility and stability in various applications .

The structure features a carboxamide functional group attached to a dioxine ring system, which contributes to its potential biological activity. The presence of the pyrrolidine ring adds to its pharmacological profile, making it a subject of interest in medicinal chemistry .

  • Formation of the Dioxine Ring: The initial step typically includes the reaction of 1,4-benzodioxane-6-carboxylic acid with oxalyl chloride to form an acyl chloride intermediate.
  • Amidation Reaction: This intermediate is then reacted with an amine (such as pyrrolidine) under suitable conditions (often in anhydrous solvents like dichloromethane) to yield the desired carboxamide product .
  • Hydrochloride Salt Formation: The final step often involves the conversion of the free base into its hydrochloride salt, enhancing its solubility for pharmaceutical applications .

Research indicates that N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride exhibits significant biological activity. It has been studied for its potential as an inhibitor of heat shock factor 1 (HSF1), which plays a crucial role in cancer biology. Inhibition of HSF1 may lead to reduced tumor growth and improved outcomes in various malignancies, including ovarian cancer .

Additionally, compounds with similar structures have shown promise in modulating various biological pathways, suggesting that this compound may also possess anti-inflammatory or neuroprotective properties.

The synthesis methods for N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride can vary but generally follow these steps:

  • Preparation of Intermediates: Starting materials such as 1,4-benzodioxane derivatives are reacted with reagents like oxalyl chloride to generate reactive intermediates.
  • Amidation: The formation of the amide bond involves treating the acyl chloride with pyrrolidine under controlled conditions to ensure high yield and purity.
  • Purification: The crude product is purified through crystallization or chromatography techniques before converting it into the hydrochloride salt .

N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting cancer therapies due to its inhibitory effects on HSF1.
  • Research Tools: Utilized in studies exploring heat shock protein pathways and their implications in various diseases.
  • Chemical Probes: Acts as a probe in biochemical assays to understand cellular stress responses and related mechanisms .

Interaction studies involving N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride have focused on its binding affinity and inhibitory effects on specific proteins involved in stress response pathways. These studies are critical for elucidating the mechanism of action and potential side effects when used therapeutically.

Research has shown that this compound may interact with other cellular proteins involved in signaling pathways associated with cancer progression and cellular stress responses .

Several compounds share structural similarities with N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
N-(3-Amino-4-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamideContains an amino groupPotentially different biological activities due to amino substitution
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(pyrrolidin-1-ylmethyl)quinolineIncorporates quinoline structureBroader spectrum of activity due to additional aromatic system
N-(5-(2-Methylphenyl)-2-methylpyrrolidine) derivativesVarious substitutions on pyrrolidineAltered pharmacokinetics and dynamics based on substituents

The uniqueness of N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride lies in its specific combination of the pyrrolidine ring and dioxine structure along with its targeted biological activity against HSF1 pathways .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

284.0927701 g/mol

Monoisotopic Mass

284.0927701 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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